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Compound of Interest

Compound Name: alpha-D-allopyranose

Cat. No.: B1623199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of alpha-D-allopyranose, a rare

sugar with significant potential in various scientific and therapeutic fields. This document details

its chemical and physical properties, outlines detailed protocols for its enzymatic synthesis, and

explores its biological activities, including its role in metabolic pathways and its potential as an

anti-inflammatory agent.

Core Chemical and Physical Properties
alpha-D-Allopyranose is a monosaccharide, specifically an aldohexose, and is an epimer of

D-glucose at the C3 position. In aqueous solution, D-allose exists in equilibrium with its

different isomeric forms, including the alpha and beta pyranose and furanose anomers. The

alpha-D-allopyranose form is one of the common cyclic structures.
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Property Value Reference

CAS Number 7282-79-3 [1]

Chemical Formula C6H12O6 [1]

Molecular Weight 180.16 g/mol [1]

IUPAC Name

(2R,3R,4R,5S,6R)-6-

(hydroxymethyl)oxane-2,3,4,5-

tetrol

Synonyms alpha-D-Allose [1]

Enzymatic Synthesis of D-Allose
The production of D-allose, and consequently its alpha-D-allopyranose form, is most

efficiently achieved through enzymatic methods due to their high specificity and

environmentally friendly nature. Chemical synthesis methods are often complex, yield

undesirable byproducts, and can be environmentally hazardous. The predominant

biotechnological route involves a two-step enzymatic cascade starting from D-fructose.

Experimental Protocol: Two-Step Enzymatic Synthesis
from D-Fructose
This protocol describes the conversion of D-fructose to D-psicose (also known as D-allulose),

followed by the isomerization of D-psicose to D-allose.

Step 1: Epimerization of D-Fructose to D-Psicose

Enzyme: D-Psicose 3-Epimerase (DPEase).

Substrate Solution: Prepare a solution of 750 g/L D-fructose in 50 mM PIPES buffer (pH 7.5).

Cofactor: Add Co²⁺ to a final concentration of 1 mM.

Procedure:

Pre-heat the substrate solution to 65°C.
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Add purified DPEase to the reaction mixture.

Incubate the reaction at 65°C. The reaction progress can be monitored using High-

Performance Liquid Chromatography (HPLC).

Once equilibrium is reached or the desired conversion is achieved, inactivate the enzyme

by heating the mixture to 100°C for 10 minutes.

If necessary, purify the resulting D-psicose using chromatographic methods.

Step 2: Isomerization of D-Psicose to D-Allose

Enzyme: L-Rhamnose Isomerase (L-RhI).

Substrate Solution: Prepare a solution of 600 g/L D-psicose in a suitable buffer (e.g., 50 mM

phosphate buffer, pH 7.0).

Cofactor: Add Mn²⁺ to a final concentration of 1 mM.

Procedure:

Pre-heat the substrate solution to 70°C.

Add purified L-RhI to the reaction mixture.

Incubate the reaction at 70°C for approximately 2.5 hours.

Monitor the formation of D-allose using HPLC. The reaction is limited by thermodynamic

equilibrium, typically reaching a conversion of about 25-33%.
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Two-step enzymatic synthesis of D-Allose from D-Fructose.

Biological and Therapeutic Potential
D-allose has garnered significant interest for its wide range of biological activities and potential

therapeutic applications. Unlike common sugars, D-allose is poorly metabolized in the human

body and is largely excreted in the urine, making it a low-calorie sweetener.[2][3]

Anti-Inflammatory Properties
D-allose has demonstrated notable anti-inflammatory effects in various preclinical models.[4][5]

[6] It has been shown to suppress the production of pro-inflammatory cytokines and reduce the

infiltration of leukocytes into ischemic tissues.[5] One of the proposed mechanisms for its anti-

inflammatory action is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.
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Proposed anti-inflammatory mechanism of D-Allose via TLR4 signaling.

Experimental Protocol: In Vivo Assessment of Anti-
Inflammatory Effects
A common model to assess systemic inflammation is the lipopolysaccharide (LPS)-induced

inflammation model in mice.

Animals: Male Balb/c mice.

Procedure:

Mice are pre-treated with the test compound (D-allose), a positive control (e.g., Ibuprofen

at 15-30 mg/kg), or a vehicle control via intraperitoneal injection.
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After a set period (e.g., 30 minutes), inflammation is induced by an intraperitoneal injection

of LPS.

After a further period (e.g., 4-6 hours), blood and tissue samples are collected.

The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or tissue

homogenates are measured using ELISA.

Endpoint: The reduction in cytokine levels in the D-allose treated group is compared to the

vehicle control group to determine the anti-inflammatory effect.

Metabolic Pathway in Escherichia coli
While not significantly metabolized in humans, D-allose can be utilized by some

microorganisms. In Escherichia coli, a metabolic pathway exists for the degradation of D-allose.

This pathway, often referred to as the "Izumoring" cascade in reverse, allows the bacterium to

convert D-allose into intermediates of glycolysis.

The catabolism of D-allose in E. coli is initiated by D-allose kinase, which phosphorylates D-

allose to D-allose-6-phosphate. Subsequently, D-allose-6-phosphate isomerase converts it to

D-allulose-6-phosphate, which can then be further metabolized.
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Metabolic pathway of D-Allose degradation in E. coli.

Application in Enzyme Inhibition Assays
The unique structure of rare sugars like alpha-D-allopyranose makes them valuable tools for

studying enzyme specificity and for screening for enzyme inhibitors. For instance, D-allose and

its derivatives can be tested for their inhibitory activity against carbohydrate-processing

enzymes like α-glucosidase, which is a target for type 2 diabetes therapies.
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Experimental Protocol: α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory effect of a compound on α-

glucosidase activity using a chromogenic substrate.

Materials:

α-glucosidase enzyme solution (e.g., from Saccharomyces cerevisiae).

p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

Test compound (e.g., alpha-D-allopyranose).

Acarbose as a positive control inhibitor.

Phosphate buffer (pH 6.8).

Sodium carbonate solution to stop the reaction.

96-well microplate and a microplate reader.

Procedure:

In a 96-well plate, add the test compound at various concentrations to the wells. Include

wells for a positive control (acarbose) and a negative control (buffer only).

Add the α-glucosidase enzyme solution to all wells except for the blank.

Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

Initiate the reaction by adding the pNPG substrate solution to all wells.

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

Stop the reaction by adding sodium carbonate solution.

Measure the absorbance of the yellow product (p-nitrophenol) at 405 nm using a

microplate reader.
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Data Analysis: The percentage of inhibition is calculated for each concentration of the test

compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme

activity) can be determined.

Conclusion
alpha-D-Allopyranose, as a component of the rare sugar D-allose, presents a fascinating area

of study for researchers in carbohydrate chemistry, drug development, and nutritional science.

Its efficient enzymatic synthesis opens the door for larger-scale production and further

investigation into its promising biological activities, particularly its anti-inflammatory properties.

The detailed protocols and pathway diagrams provided in this guide serve as a valuable

resource for scientists working with this unique and versatile monosaccharide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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